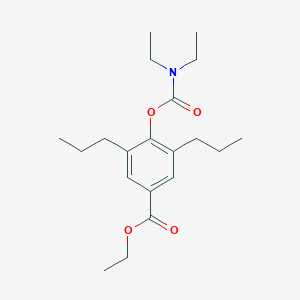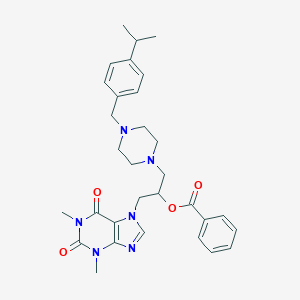
Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-, commonly known as theophylline, is a xanthine derivative that has been used for centuries to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention in the scientific community for its potential use in various other applications, including cancer treatment, neurological disorders, and as a tool in biochemical research.
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. In cancer cells, theophylline has been shown to inhibit cell proliferation and induce apoptosis.
Biochemical and physiological effects:
Theophylline has various biochemical and physiological effects, including bronchodilation, increased heart rate, and increased blood pressure. Theophylline also has anti-inflammatory effects and can inhibit the release of cytokines and chemokines.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments, including its low cost and availability. Theophylline is also relatively stable and can be easily synthesized. However, theophylline has limitations, including its narrow therapeutic window and potential for toxicity.
将来の方向性
There are several future directions for research on theophylline. One area of research is the development of more selective phosphodiesterase inhibitors that can target specific isoforms of the enzyme. Another area of research is the development of theophylline derivatives with improved efficacy and reduced toxicity. Additionally, research on theophylline's potential use in neurological disorders and cancer treatment is ongoing.
合成法
Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the condensation of 1,3-dimethylxanthine with ethylenediamine. One of the most common methods involves the reaction of theobromine with chloroacetyl chloride, followed by reaction with p-isopropylbenzylamine and benzoylation.
科学的研究の応用
Theophylline has been extensively studied for its potential use in cancer treatment. Research has shown that theophylline can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Theophylline has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
19977-12-9 |
|---|---|
分子式 |
C31H38N6O4 |
分子量 |
558.7 g/mol |
IUPAC名 |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C31H38N6O4/c1-22(2)24-12-10-23(11-13-24)18-35-14-16-36(17-15-35)19-26(41-30(39)25-8-6-5-7-9-25)20-37-21-32-28-27(37)29(38)34(4)31(40)33(28)3/h5-13,21-22,26H,14-20H2,1-4H3 |
InChIキー |
PQHHXSOADHTJQU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



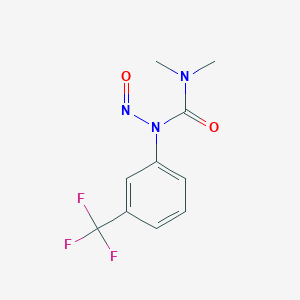
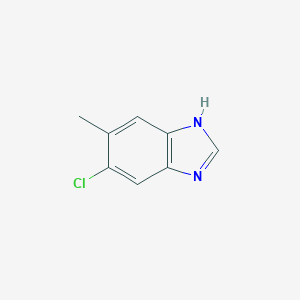
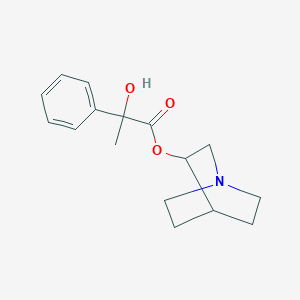
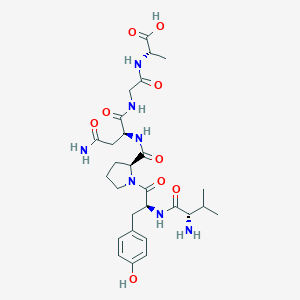

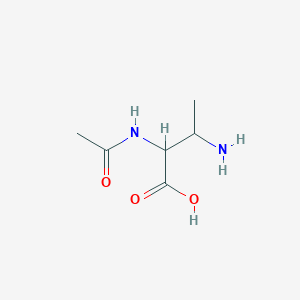
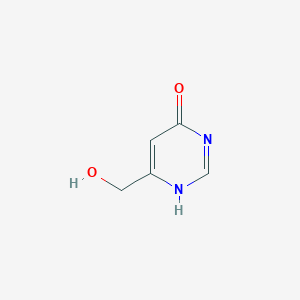

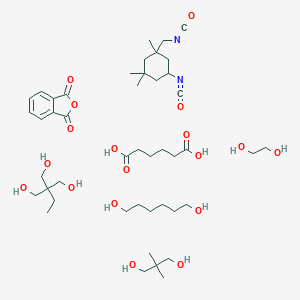



![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
